molecular formula C7H11N3 B8089466 (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B8089466
M. Wt: 137.18 g/mol
InChI Key: PJJXRZRLBMRDMP-LURJTMIESA-N
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Description

(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by cyclization to form the pyrazolo-pyrazine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the ring system. Common reagents include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halogens, amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, each with potential unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific desired properties.

Mechanism of Action

The mechanism of action of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrazine
  • 4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine
  • 4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]triazine

Comparison: Compared to these similar compounds, (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the presence of the methyl group at the 6th position

Properties

IUPAC Name

(6S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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